molecular formula C18H14ClFN2O3 B13038340 Ethyl 2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate

Ethyl 2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate

Cat. No.: B13038340
M. Wt: 360.8 g/mol
InChI Key: KXMGAJVJKDIUJZ-UHFFFAOYSA-N
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Description

Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate is a complex organic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate can be compared with other similar compounds, such as:

    Ethyl (3-fluorobenzoyl)acetate: Shares a similar fluorobenzoyl group but lacks the pyrrolo[2,3-c]pyridine core.

    Ethyl 4-fluorobenzoate: Contains a fluorobenzoyl group but differs in its ester linkage and overall structure.

The uniqueness of Ethyl2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClFN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl 2-[7-chloro-3-(4-fluorobenzoyl)pyrrolo[2,3-c]pyridin-1-yl]acetate

InChI

InChI=1S/C18H14ClFN2O3/c1-2-25-15(23)10-22-9-14(13-7-8-21-18(19)16(13)22)17(24)11-3-5-12(20)6-4-11/h3-9H,2,10H2,1H3

InChI Key

KXMGAJVJKDIUJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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